1-(2-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(2-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C16H10FN3O3 and its molecular weight is 311.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
1-(2-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde and related compounds have been explored for their synthesis and structural properties. Studies like "Synthesis and Crystal Structures of N-Substituted Pyrazolines" provide insight into the synthesis of similar pyrazole compounds and their X-ray crystal structure determination, emphasizing the importance of dihedral angles between pyrazole and substituted rings (Loh et al., 2013).
Antimicrobial Applications
Research into the antimicrobial potential of pyrazole derivatives is significant. For instance, "Synthesis, characterization, and antimicrobial activity of a novel chitosan Schiff bases based on heterocyclic moieties" investigates the antimicrobial activities of chitosan derivatives of pyrazole against various bacterial and fungal strains (Hamed et al., 2020).
Infrared Spectrum and Molecular Docking Studies
Studies like "Infrared spectrum, structural and optical properties, and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde" delve into the molecular structure, vibrational frequencies, and molecular docking, indicating potential in areas like phosphodiesterase inhibitory activity (Mary et al., 2015).
Nonlinear Optical Properties
The exploration of nonlinear optical properties in pyrazole-based compounds is another application area. For example, "Pyrazole based NLOphores: Synthesis, photophysical, DFT, TDDFT studies" demonstrates the potential of pyrazole derivatives in nonlinear optics, supported by theoretical studies (Lanke & Sekar, 2016).
Synthesis of Derivatives
The synthesis and study of derivatives of this compound form a core aspect of research. Papers like "3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde in the synthesis of aza-and diazaphenanthrene derivatives" contribute to the synthesis of novel derivatives, offering insights into the versatility of these compounds in organic synthesis (Kozlov & Gusak, 2007).
Biological Activities
The investigation of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and analgesic activities, is a significant area of study. Papers such as "Synthesis, antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of some new 3-(2′-thienyl)pyrazole-based heterocycles" showcase these diverse biological activities, highlighting the potential of pyrazole derivatives in pharmacology (Abdel-Wahab et al., 2012).
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(4-nitrophenyl)pyrazole-4-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O3/c17-14-3-1-2-4-15(14)19-9-12(10-21)16(18-19)11-5-7-13(8-6-11)20(22)23/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQFKQFKYSPRBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.